Isofenphos-methyl

Description

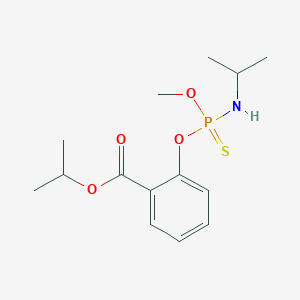

Structure

3D Structure

Propriétés

IUPAC Name |

propan-2-yl 2-[methoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22NO4PS/c1-10(2)15-20(21,17-5)19-13-9-7-6-8-12(13)14(16)18-11(3)4/h6-11H,1-5H3,(H,15,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTOWLKEARFCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NP(=S)(OC)OC1=CC=CC=C1C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80912551 | |

| Record name | Propan-2-yl 2-({methoxy[(propan-2-yl)amino]phosphorothioyl}oxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99675-03-3, 83542-84-1 | |

| Record name | Isofenphos-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99675-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((methoxy((1-methylethyl)amino)phosphinothioyl)oxy)-,1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083542841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-ISP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099675033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propan-2-yl 2-({methoxy[(propan-2-yl)amino]phosphorothioyl}oxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isofenphos-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-ISP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TC6DBF5XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Isofenphos-methyl Mechanism of Acetylcholinesterase Inhibition

Executive Summary

Isofenphos-methyl (IFM) is a chiral organophosphorus (OP) insecticide of the phosphoramidate class.[1] Unlike direct-acting cholinergic inhibitors, IFM functions primarily as a pro-inhibitor . Its thiono-moiety (P=S) renders it biologically latent until it undergoes oxidative desulfuration by Cytochrome P450 monooxygenases to form isofenphos-methyl oxon (IFPO) .

This guide details the molecular mechanics of this bioactivation, the kinetics of Acetylcholinesterase (AChE) phosphorylation, and the experimental protocols required to accurately quantify its inhibitory potency.

Molecular Architecture & Bioactivation

Chemical Structure and Chirality

Isofenphos-methyl [O-2-isopropoxycarbonylphenyl O-methyl isopropylphosphoramidothioate] possesses a central phosphorus atom bonded to a sulfur (P=S), making it a phosphorothioate.[1][2][3][4] The phosphorus center is chiral, leading to enantiomers that exhibit differential metabolic stability and toxicity profiles.[2]

-

Parent Compound (Latent): P=S bond. High lipophilicity, low AChE affinity.

-

Active Metabolite (Oxon): P=O bond. High electrophilicity, nanomolar affinity for the AChE active site.

Metabolic Activation (Oxidative Desulfuration)

The critical step in IFM toxicity is the conversion of the P=S moiety to P=O. This is catalyzed by hepatic Cytochrome P450 enzymes (specifically CYP2C11, CYP2D2, and CYP3A2 isoforms in mammalian models).[2]

Reaction:

If this activation step is ignored in in vitro screening, IFM will appear falsely inactive.

Visualization: Bioactivation & Inhibition Pathway

The following diagram illustrates the transition from the parent compound to the phosphorylated enzyme complex.

Figure 1: The metabolic activation pathway of Isofenphos-methyl and subsequent AChE inhibition cascade.

Mechanism of Acetylcholinesterase Inhibition

Active Site Phosphorylation

The target is the hydroxyl group of Serine 203 (numbering based on Torpedo AChE, conserved in mammals) within the catalytic triad (Ser-His-Glu).

-

Association: The IFM-oxon enters the active site gorge. The isopropyl salicylate group interacts with the peripheral anionic site, orienting the molecule.

-

Nucleophilic Attack: The oxygen of Serine 203 attacks the electrophilic phosphorus of the oxon.

-

Leaving Group Departure: The bond between phosphorus and the acidic leaving group (isopropyl salicylate) cleaves.

-

Stable Conjugate: The enzyme becomes an O-methyl isopropylphosphoramidoyl-AChE adduct. The enzyme is now catalytically inert.[5]

Kinetic Parameters

The inhibition follows pseudo-first-order kinetics when

| Parameter | Symbol | Description | Significance |

| Affinity Constant | Dissociation constant of the Michaelis complex. | Measures how well the inhibitor binds initially. | |

| Phosphorylation Constant | Rate of bond formation (limiting step). | Measures reactivity once bound. | |

| Bimolecular Rate Constant | The definitive measure of potency. | ||

| Aging Rate | Rate of dealkylation. | Determines the window of opportunity for oxime reactivation. |

Aging and Resistance to Reactivation

Phosphoramidates like IFM-oxon are notorious for "aging." This involves the scission of the O-alkyl bond (O-methyl) or the P-N bond on the phosphorus while attached to the enzyme. Once aged, the enzyme-inhibitor complex gains a negative charge, rendering nucleophilic reactivators (like 2-PAM or Obidoxime) ineffective.

Experimental Protocols

Protocol Design: The "False Negative" Trap

Critical Warning: Direct application of Isofenphos-methyl to purified AChE without an activation system will yield high IC50 values (low toxicity), which is an artifact. You must either:

-

Use chemically synthesized Isofenphos-methyl Oxon .

-

Incorporate an S9 Microsomal Activation System .

Workflow: Modified Ellman Assay for Pro-Inhibitors

This protocol integrates metabolic activation with the standard Ellman colorimetric assay.

Reagents:

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0).

-

Substrate: Acetylthiocholine Iodide (ATCh, 0.5 mM).

-

Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM).

-

Enzyme: Human Recombinant AChE or Electrophorus electricus AChE.

-

Activation Mix: Rat Liver S9 fraction + NADPH regenerating system.

Step-by-Step Procedure:

-

Activation Phase:

-

Incubate Isofenphos-methyl (varying concentrations) with S9 mix at 37°C for 30 minutes.

-

Control: Run a parallel blank without S9 to quantify baseline parent compound activity.

-

-

Inhibition Phase:

-

Transfer aliquots of the activated mix to the AChE solution.

-

Incubate for a fixed time (

, e.g., 10 min) to allow phosphorylation.

-

-

Measurement Phase:

-

Add DTNB and ATCh substrate.

-

Measure Absorbance at 412 nm kinetically for 5 minutes.

-

-

Calculation:

-

Determine % Inhibition relative to solvent control.

-

Plot log[Inhibitor] vs. % Activity to derive IC50.

-

Visualization: Experimental Workflow

Figure 2: Workflow for the accurate determination of Isofenphos-methyl inhibition potency involving metabolic activation.

References

-

Assessment of organophosphorus pesticides as inhibitors of human acetylcholinesterase. Source: PubMed Central (PMC) URL:[Link]

-

Enantioselective disposition and metabolic products of isofenphos-methyl in rats. Source: PubMed URL:[Link]

-

Isofenphos-methyl | PubChem Compound Summary. Source: PubChem URL:[6][Link]

-

Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Source: MDPI (Biology) URL:[Link]

-

Human Hepatic Cytochrome P450-Specific Metabolism of Organophosphorus Pesticides. Source: NIH / Drug Metab Dispos URL:[Link]

Sources

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. Enantioselective disposition and metabolic products of isofenphos-methyl in rats and the hepatotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isofenphos-methyl [sitem.herts.ac.uk]

- 4. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species [mdpi.com]

- 6. Isofenphos-methyl | C14H22NO4PS | CID 127394 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chirality and Enantiomer-Specific Properties of Isofenphos-Methyl

This guide provides a comprehensive technical overview of the chiral properties of the organophosphorus insecticide isofenphos-methyl. It is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of the stereochemistry of this compound and its implications for biological activity, environmental fate, and toxicological assessment. We will delve into the molecular basis of isofenphos-methyl's chirality, the analytical techniques for enantiomer resolution, and the profound differences in the bioactivity and metabolic pathways of its distinct stereoisomers.

Introduction: The Significance of Chirality in Pesticides

Chirality, a fundamental property of molecules that are non-superimposable on their mirror images, plays a pivotal role in the biological activity of many pesticides. Isofenphos-methyl, a broad-spectrum insecticide and nematicide, is a prime example of a chiral pesticide where the spatial arrangement of atoms around a central chiral element leads to the existence of enantiomers with markedly different biological and toxicological profiles.[1][2] Although banned in some regions for use on vegetables and fruits due to its high toxicity, its persistence and enantioselective behavior in the environment necessitate a thorough understanding of its stereochemical properties.[2][3][4]

This guide will explore the critical aspects of isofenphos-methyl's chirality, providing a robust framework for its enantioselective analysis and risk assessment.

The Chiral Center of Isofenphos-Methyl

The chirality of isofenphos-methyl originates from a stereogenic phosphorus atom. The phosphorus atom is bonded to four different substituents: a methoxy group, a sulfur atom (in a P=S double bond, which is considered as two separate bonds to sulfur for chirality purposes), an isopropylamino group, and an aryloxy group. This tetrahedral arrangement around the phosphorus atom results in two non-superimposable mirror-image isomers, designated as (R)- and (S)-isofenphos-methyl.

Figure 1: 3D representation of (R)- and (S)-isofenphos-methyl enantiomers.

The absolute configuration of the enantiomers has been determined using experimental and calculated electronic circular dichroism spectra, with the first eluting peak in certain chiral chromatography systems identified as (S)-(+)-isofenphos-methyl and the second as (R)-(-)-isofenphos-methyl.[5]

Enantioselective Separation and Analysis

The accurate assessment of enantiomer-specific properties relies on robust analytical methods for their separation and quantification. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (MS/MS) are the preferred techniques for the enantioselective analysis of isofenphos-methyl, as gas chromatography can sometimes lead to racemization at high temperatures.[1][6]

Chiral Stationary Phases (CSPs)

The key to successful enantioseparation lies in the selection of an appropriate chiral stationary phase (CSP). For isofenphos-methyl, polysaccharide-based CSPs, particularly those derived from cellulose, have proven to be highly effective.[5]

-

Cellulose-tris-(4-methylbenzoate) (Lux Cellulose-3): This CSP has been successfully used in reversed-phase HPLC to achieve complete enantioseparation of isofenphos-methyl.[5] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs for each enantiomer due to steric and electronic interactions, leading to different retention times.

-

Immobilized Amylose-based CSPs (Chiralpak IA-3): This CSP has been employed in SFC-MS/MS for the rapid enantioseparation of isofenphos-methyl within 3.5 minutes.[6] The helical structure of the amylose derivative provides a chiral environment with grooves and cavities where the enantiomers can interact differently through hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

The choice of mobile phase composition, temperature, and flow rate significantly influences the resolution of the enantiomers and must be carefully optimized for each specific CSP and analytical system.[5]

Experimental Protocol: Enantioselective HPLC Analysis

The following is a generalized protocol based on established methods for the enantioselective analysis of isofenphos-methyl in environmental and biological matrices.[5]

-

Sample Preparation (QuEChERS Method):

-

Homogenize 10 g of the sample (e.g., soil, vegetable) with 10 mL of acetonitrile.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex thoroughly, and centrifuge.

-

Take an aliquot of the acetonitrile supernatant and subject it to dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and C18 sorbents to remove interferences.

-

Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.

-

-

HPLC-UV Analysis:

-

Column: Lux Cellulose-3 (or equivalent cellulose-based chiral column).

-

Mobile Phase: Optimized mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

-

Data Analysis:

-

Identify and quantify the enantiomers based on their retention times and peak areas.

-

Calculate the enantiomeric fraction (EF) or enantiomeric excess (ee) to assess the stereoselectivity of degradation or metabolic processes.

-

Figure 2: Generalized workflow for the enantioselective analysis of isofenphos-methyl.

Enantiomer-Specific Biological Activity and Toxicity

The two enantiomers of isofenphos-methyl exhibit significant differences in their biological activity against target pests and their toxicity towards non-target organisms. This stereoselectivity is a direct consequence of the specific interactions between the chiral pesticide molecule and the chiral biological receptors, such as enzymes and proteins.

Insecticidal and Nematicidal Activity

Studies have consistently shown that the (S)-enantiomer of isofenphos-methyl is the more biologically active isomer against a range of insect and nematode pests.[7] For instance, (S)-isofenphos-methyl displayed significantly higher activity than the (R)-enantiomer against Meloidogyne incognita (root-knot nematode), Nilaparvata lugens (brown planthopper), Plutella xylostella (diamondback moth), and Macrosiphum pisi (pea aphid), with potency differences ranging from 3.7 to 149 times.[7]

This enhanced activity of the (S)-enantiomer is likely due to its higher binding affinity to the target enzyme, acetylcholinesterase (AChE). While isofenphos-methyl itself is a relatively weak AChE inhibitor, it is metabolically activated to its oxon form (isofenphos-methyl oxon) and further to isocarbophos oxon (ICPO), which is a potent AChE inhibitor.[8] The stereochemistry at the phosphorus center influences the phosphorylation of the serine hydroxyl group in the active site of AChE, with the (S)-configuration likely providing a more favorable orientation for this reaction.

Toxicity to Non-Target Organisms

The enantioselectivity of isofenphos-methyl also extends to its toxicity towards non-target organisms. Generally, the more insecticidally active (S)-enantiomer also exhibits higher acute toxicity to a variety of non-target species.[7] However, there are exceptions. For the earthworm Eisenia foetida, the (R)-enantiomer was found to be 4.0 times more potent than the (S)-form.[7] This highlights the complexity of toxicological assessments for chiral pesticides and underscores the importance of evaluating the toxicity of individual enantiomers.

| Enantiomer | Target Organism Bioactivity | Non-Target Organism Toxicity |

| (S)-isofenphos-methyl | Higher activity (e.g., nematodes, aphids)[7] | Generally higher toxicity[7] |

| (R)-isofenphos-methyl | Lower activity[7] | Higher toxicity to Eisenia foetida[7] |

Table 1: Summary of enantiomer-specific bioactivity and toxicity of isofenphos-methyl.

Enantioselective Environmental Fate and Metabolism

The environmental persistence and fate of isofenphos-methyl are significantly influenced by enantioselective degradation and metabolic processes in different environmental compartments and organisms.

Degradation in Soil and Water

The degradation of isofenphos-methyl in the environment is often stereoselective, with one enantiomer degrading faster than the other. In Yangtze River water and various vegetables, (R)-isofenphos-methyl was found to degrade preferentially .[7] However, in some soils, the opposite trend was observed, with an enrichment of the (R)-enantiomer.[7] In pak choi, (R)-(−)-isofenphos-methyl degraded faster (t½ = 2.2 days) than the (S)-(+)-isomer (t½ = 1.9 days).[1][5] These differences in enantioselective degradation are attributed to the specific enzymatic systems present in the soil microorganisms and plants.[1]

Metabolism in Mammals

In vivo studies in rats and in vitro studies using human liver microsomes have revealed enantioselective metabolism of isofenphos-methyl.[2][8]

-

(R)-Isofenphos-methyl is preferentially degraded in human liver microsomes.[8]

-

The primary metabolic pathways involve oxidative desulfuration to form isofenphos-methyl oxon (IFPO) and N-dealkylation to form isocarbophos (ICP), which is then oxidized to the highly toxic isocarbophos oxon (ICPO).[8]

-

The cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2E1, and CYP1A2 , along with carboxylesterases, play a crucial role in the enantioselective metabolism of isofenphos-methyl.[8]

-

Interestingly, while the parent compound (R)-IFP is degraded faster, the resulting metabolites, particularly the potent AChE inhibitor ICPO, also exhibit enantioselective degradation, with the (S)-enantiomers of the metabolites being preferentially degraded .[8]

Figure 3: Simplified metabolic activation pathway of isofenphos-methyl.

Conclusion and Future Perspectives

The chirality of isofenphos-methyl is a critical determinant of its biological activity, toxicity, and environmental fate. This guide has highlighted the significant differences between the (R)- and (S)-enantiomers, emphasizing the necessity of enantioselective analysis in both efficacy testing and risk assessment. The development of single-enantiomer or enantiomer-enriched pesticide formulations could potentially lead to reduced application rates, lower environmental impact, and minimized non-target toxicity.

Future research should focus on elucidating the precise molecular interactions between the isofenphos-methyl enantiomers and their biological targets, as well as identifying the specific microbial enzymes responsible for their differential degradation in various ecosystems. A deeper understanding of these enantiomer-specific processes will enable a more accurate and comprehensive evaluation of the environmental and health risks associated with this and other chiral pesticides.

References

-

Gao, Y., Chen, Z., Wang, M., & Dong, F. (2016). Enantioselective determination of the chiral pesticide isofenphos-methyl in vegetables, fruits, and soil and its enantioselective degradation in pak choi using HPLC with UV detection. Analytical and Bioanalytical Chemistry, 408(24), 6719–6727. [Link]

-

Gao, Y., Chen, Z., Wang, M., & Dong, F. (2016). Enantioselective determination of the chiral pesticide isofenphos-methyl in vegetables, fruits, and soil and its enantioselective degradation in pak choi using HPLC with UV detection. PubMed. [Link]

-

TradeIndia. (n.d.). Isofenphos-methyl Analytical Standard, High Purity (95%), Best Price in Mumbai. TradeIndia. [Link]

-

Beyond Pesticides. (n.d.). Isofenphos ChemicalWatch Factsheet. Beyond Pesticides. [Link]

-

Natursim Science Co., Ltd. (2021). Uses of isofenphos-methyl. Natursim Science Co., Ltd. [Link]

-

Wang, P., Liu, D., Wu, C., Wang, M., & Liu, P. (2019). Stereoselective environmental behavior and biological effect of the chiral organophosphorus insecticide isofenphos-methyl. PubMed. [Link]

-

Salvador, A., Chisvert, A., & Camarasa, A. (2007). Enantioselective separation of the sunscreen agent 3-(4-methylbenzylidene)-camphor by electrokinetic chromatography: Quantitative analysis in cosmetic formulations. PubMed. [Link]

-

Chen, X., Dong, F., Xu, J., Liu, X., Chen, Z., Liu, N., & Zheng, Y. (2016). Enantioseparation and determination of isofenphos-methyl enantiomers in wheat, corn, peanut and soil with Supercritical fluid chromatography/tandem mass spectrometric method. PubMed. [Link]

-

Gao, Y., Lu, C., De Bo, T., Covaci, A., & Wang, M. (2020). Enantioselective disposition and metabolic products of isofenphos-methyl in rats and the hepatotoxic effects. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Isofenphos-methyl. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Isofenphos. PubChem. [Link]

-

Gao, Y., Lu, C., De Bo, T., Covaci, A., & Wang, M. (2020). A potential biomarker of isofenphos-methyl in humans: A chiral view. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective disposition and metabolic products of isofenphos-methyl in rats and the hepatotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beyondpesticides.org [beyondpesticides.org]

- 4. Uses of isofenphos-methyl - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]

- 5. Enantioselective determination of the chiral pesticide isofenphos-methyl in vegetables, fruits, and soil and its enantioselective degradation in pak choi using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioseparation and determination of isofenphos-methyl enantiomers in wheat, corn, peanut and soil with Supercritical fluid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective environmental behavior and biological effect of the chiral organophosphorus insecticide isofenphos‑methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A potential biomarker of isofenphos-methyl in humans: A chiral view - PubMed [pubmed.ncbi.nlm.nih.gov]

Isofenphos-Methyl: A Technical Guide for Scientific Professionals

An In-depth Examination of its Chemical Properties, Synthesis, Mechanism of Action, and Analytical Methodologies

Introduction

Isofenphos-methyl is a chiral organophosphate insecticide primarily utilized for the control of subterranean pests.[1] As a member of the organophosphate class, its mode of action is centered on the potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[2][3] This guide provides a comprehensive technical overview of isofenphos-methyl, designed for researchers, scientists, and professionals in drug development and crop protection. It will delve into its chemical identity, synthesis, biochemical mechanism, analytical protocols, toxicological profile, and environmental fate.

Chemical Identity and Properties

Correctly identifying a chemical compound is fundamental in scientific research. Isofenphos-methyl is systematically named and registered under internationally recognized numbering systems to ensure unambiguous identification.

IUPAC Name: propan-2-yl 2-[methoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate

CAS Number: 99675-03-3

The CAS (Chemical Abstracts Service) number is a unique identifier for chemical substances, preventing confusion that can arise from different naming conventions.

Chemical Structure:

Figure 1: Chemical structure of isofenphos-methyl.

Physicochemical Properties:

A summary of the key physicochemical properties of isofenphos-methyl is presented in the table below. These properties are crucial for understanding its environmental behavior, formulating analytical methods, and assessing its toxicological profile.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂NO₄PS | [4] |

| Molecular Weight | 331.37 g/mol | [4] |

| Physical State | Colorless to yellow oily liquid | [2] |

| Melting Point | < -12 °C | [4] |

| Water Solubility | 24 mg/L at 20 °C | [5] |

| Purity (Analytical Standard) | ≥95% | [4] |

Synthesis Pathway

The commercial synthesis of isofenphos-methyl is a multi-step process that involves the reaction of key intermediates. While specific proprietary details may vary between manufacturers, the general synthetic route involves the esterification and phosphinothioylation of salicylic acid derivatives. The primary raw materials for this process include phosphorus trichloride, isopropyl alcohol, and derivatives of salicylic acid.[5]

A plausible synthesis workflow is outlined below:

Figure 2: Generalized synthesis pathway for isofenphos-methyl.

This diagram illustrates the convergence of key reactants to form intermediate compounds, which are then further reacted to yield the final isofenphos-methyl product. The process necessitates careful control of reaction conditions to ensure high yield and purity.

Mechanism of Action: Acetylcholinesterase Inhibition

The insecticidal activity of isofenphos-methyl, like other organophosphates, stems from its ability to inhibit the enzyme acetylcholinesterase (AChE).[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[6] The inhibition of AChE leads to an accumulation of ACh, resulting in the continuous stimulation of cholinergic receptors, which disrupts nerve function and is ultimately lethal to the insect.[7]

The mechanism of inhibition involves the phosphorylation of the serine hydroxyl group at the active site of AChE by the organophosphate. This forms a stable, covalent bond that effectively deactivates the enzyme.

Figure 3: Mechanism of acetylcholinesterase inhibition by isofenphos-methyl.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the detection and quantification of isofenphos-methyl in various matrices, including environmental samples and agricultural products. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and specificity for the analysis of isofenphos-methyl. The following is a representative protocol.

Sample Preparation (QuEChERS Method):

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

-

Homogenization: Homogenize a 10-15 g sample with water.

-

Extraction: Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.

-

Centrifugation: Centrifuge the sample to separate the layers.

-

Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components.

-

Centrifugation and Collection: Centrifuge again and collect the supernatant for GC-MS analysis.

GC-MS/MS Parameters:

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 7000C Triple Quadrupole or equivalent |

| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL, splitless |

| Oven Program | Start at 70 °C, hold for 2 min, ramp to 150 °C at 25 °C/min, then to 300 °C at 5 °C/min, hold for 5 min |

| MSD Transfer Line | 280 °C |

| Ion Source | Electron Ionization (EI) at 230 °C |

| Quadrupole Temp | 150 °C |

| MRM Transitions | Q1: 199, 167; Q2: 10, 10[8] |

Toxicological Profile

The toxicity of isofenphos-methyl is primarily associated with its potent acetylcholinesterase inhibition. It is classified as highly toxic by ingestion and in contact with skin.[9]

Acute Toxicity Data:

| Species | Route | LD50/LC50 | Reference |

| Rat | Oral | 21.52 mg/kg | [5] |

| Rat | Dermal | 188 mg/kg | [3] |

| Mouse | Oral | 91.3 mg/kg | [3] |

GHS Hazard Classifications:

-

Acute Toxicity, Oral: Category 3 (Toxic if swallowed)[9]

-

Acute Toxicity, Dermal: Category 3 (Toxic in contact with skin)[9]

-

Hazardous to the Aquatic Environment, Acute Hazard: Category 1 (Very toxic to aquatic life)[9]

Environmental Fate and Metabolism

Understanding the environmental fate of isofenphos-methyl is crucial for assessing its ecological impact. It is known to be persistent in soil, with a half-life that can extend up to one year.[9] While it has a low potential to leach into groundwater, it can be transported to surface waters via runoff.[10]

Metabolism:

In biological systems, isofenphos-methyl is metabolized into several products, with isofenphos-methyl oxon (IFPO) and isocarbophos oxon (ICPO) being significant metabolites.[1] The oxon metabolites are often as, or more, toxic than the parent compound.

Figure 4: Simplified metabolic pathway of isofenphos-methyl.

Conclusion

Isofenphos-methyl is a potent organophosphate insecticide with a well-defined mechanism of action. Its chemical properties, synthesis, and analytical methodologies are well-documented, providing a solid foundation for further research and application. However, its high toxicity and environmental persistence necessitate careful handling and a thorough understanding of its toxicological and ecological profiles. This guide provides a comprehensive starting point for scientific professionals working with or researching this compound.

References

- AERU. (2025). Isofenphos-methyl. University of Hertfordshire.

- Enantioselective disposition and metabolic products of isofenphos-methyl in rats and the hep

- Isofenphos-methyl Analytical Standard, High Purity (95%), Best Price in Mumbai. (n.d.).

- Isofenphos ChemicalWatch Factsheet. (n.d.). Beyond Pesticides.

- AERU. (2025). Isofenphos (Ref: BAY SRA 12869).

- Isofenphos | C15H24NO4PS | CID 32872. (n.d.). PubChem.

- Sarin. (n.d.). Wikipedia.

- Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. (2019). Agilent.

- Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (n.d.). PubMed Central.

- WO2013050433A1 - Pesticide preparation and process for producing the same. (n.d.).

- R.E.D. Facts Isofenphos. (1999). US EPA.

- Acetylcholinesterase inhibitor. (n.d.). Wikipedia.

- Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Chlorpyrifos. (2025).

- Toxic effects of isofenphos-methyl on zebrafish embryonic development. (2023). PubMed.

- PESTICIDAL COMPOSITIONS AND PROCESSES RELATED THERETO - Patent 2731430. (n.d.).

- Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. (n.d.).

- (12)

- GC and GC-MS Applic

- The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro. (n.d.). PubMed Central.

-

Metabolic pathways of methyl parathion[11]. (n.d.). ResearchGate.

- Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. (2020).

- US EPA-Pesticides; Isofenphos. (1983).

- GC/MS/MS Pesticide Residue Analysis. (n.d.).

- Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. (2017). PubMed.

- Synthesis method of diethyl (tosyloxy)methylphosphonate. (n.d.).

- material safety d

- Environmental fate and toxicology of organophosphate pesticides. (2017). Journal of the Geological Society | GeoScienceWorld.

- CN104447308A - Synthesis method of methylparaben. (n.d.).

- Pesticide Analysis in Food and Beverages Applic

- environmental fate of pesticides. (n.d.).

- Safety D

Sources

- 1. Enantioselective disposition and metabolic products of isofenphos-methyl in rats and the hepatotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isofenphos (Ref: BAY SRA 12869) [sitem.herts.ac.uk]

- 3. Isofenphos | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isofenphos-methyl Analytical Standard, High Purity (95%), Best Price in Mumbai [nacchemical.com]

- 5. Isofenphos-methyl [sitem.herts.ac.uk]

- 6. Sarin - Wikipedia [en.wikipedia.org]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. beyondpesticides.org [beyondpesticides.org]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

Technical Whitepaper: Toxicological Profile and Risk Assessment of Isofenphos-methyl

Executive Summary

Isofenphos-methyl (O-methyl O-(2-isopropoxycarbonylphenyl) N-isopropylphosphoramidothioate) is an organophosphorus (OP) insecticide and acaricide. Chemically distinct as a phosphoramidothioate , it functions as a pro-drug, requiring metabolic bioactivation to inhibit acetylcholinesterase (AChE).

This guide provides a deep technical analysis of its toxicokinetics, mechanism of action (MoA), and risk profile. Unlike direct-acting cholinergic agents, isofenphos-methyl exhibits a complex toxicity profile characterized by delayed neurotoxicity (OPIDN) potential and enantioselective metabolism , necessitating rigorous safety protocols during handling and analysis.

Critical Hazard Classification:

-

Acute Toxicity: Class Ib (Highly Hazardous) – Oral LD50 ~21.5 mg/kg (Rat).[1]

-

Target Organs: Central and Peripheral Nervous System (AChE inhibition), Liver (oxidative stress).

-

Regulatory Status: Not approved for use in the EU; restricted/approved in specific Asian markets (e.g., China).

Chemical Identity and Physicochemical Properties[1][2][3][4]

Understanding the physicochemical nature of isofenphos-methyl is prerequisite to predicting its environmental fate and bioavailability.

| Property | Data | Relevance to Toxicology |

| CAS Number | 99675-03-3 | Unique identifier for regulatory tracking. |

| IUPAC Name | methyl propan-2-yl 2-[(methoxy(propan-2-ylamino)phosphorothioyl)oxy]benzoate | Defines phosphoramidothioate structure. |

| Molecular Formula | C₁₄H₂₂NO₄PS | MW: 331.37 g/mol .[2][3] |

| Solubility | Lipophilic (Low water solubility) | High potential for dermal absorption and crossing the blood-brain barrier (BBB). |

| Chirality | Asymmetric Phosphorus atom | Exists as enantiomers (R/S) with distinct metabolic stability and toxicity.[1][4] |

| Vapor Pressure | Low (<1 mmHg @ 20°C) | Inhalation risk is primarily via aerosols/dust, not vapor. |

Mechanism of Action (MoA)

Isofenphos-methyl is not a potent inhibitor in its parent form. It undergoes oxidative desulfuration (P=S

The Cholinergic Crisis

The active metabolite, Isofenphos-methyl oxon (IFPO) , phosphorylates the serine hydroxyl group within the catalytic triad of AChE. This forms a stable enzyme-inhibitor complex, preventing the hydrolysis of acetylcholine (ACh).

-

Immediate Consequence: Accumulation of ACh at the synaptic cleft.

-

Clinical Manifestation: Overstimulation of muscarinic (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis) and nicotinic receptors (muscle fasciculations, paralysis).

Organophosphate-Induced Delayed Neuropathy (OPIDN)

Structurally related to isofenphos (the ethyl analog), isofenphos-methyl poses a risk of OPIDN. This is distinct from acute cholinergic toxicity and involves the inhibition of Neuropathy Target Esterase (NTE) .[5]

-

Latency: Symptoms (ataxia, paralysis) appear 1-3 weeks post-exposure.

-

Pathology: Axonal degeneration of long motor neurons (dying-back neuropathy).

Visualization: Mechanism of Action

Figure 1: Dual pathway of toxicity showing acute cholinergic crisis via AChE inhibition and delayed neurotoxicity via NTE inhibition.[6]

Toxicokinetics and Metabolism (ADME)

The metabolic fate of isofenphos-methyl is highly stereoselective. Research indicates that the (S)-enantiomers of its metabolites are more stable and persistent than the (R)-enantiomers, contributing significantly to prolonged toxicity.

Metabolic Pathways

-

Oxidative Desulfuration: CYP450 enzymes (CYP3A4, CYP2E1) convert the P=S moiety to P=O.

-

N-Dealkylation: Removal of the isopropyl group to form Isocarbophos (ICP) .

-

Hydrolysis: Detoxification pathway leading to dialkyl phosphates (excreted in urine).

Key Insight: While the liver attempts to detoxify the compound via hydrolysis, the intermediate oxons (IFPO and ICPO) are the primary drivers of neurotoxicity.

Visualization: Metabolic Fate

Figure 2: Metabolic bioactivation pathways. Red nodes indicate high-toxicity active metabolites.

Toxicological Data Summary

The following data aggregates findings from rodent studies and regulatory dossiers.

| Parameter | Value/Observation | Classification |

| Oral LD50 (Rat) | 21.5 mg/kg (Range: 15-30 mg/kg) | Acute Tox 2 (H300) / Class Ib |

| Dermal LD50 (Rat) | > 2000 mg/kg | Acute Tox 3 (H311) |

| Inhalation LC50 | ~0.3 - 0.5 mg/L (4h) | Acute Tox 2 (H330) |

| Skin Irritation | Mild to Moderate | Irritant |

| Neurotoxicity | Confirmed AChE Inhibitor; Potential OPIDN | High Neurotoxic Hazard |

| Carcinogenicity | Non-carcinogenic in standard assays | Group E (EPA classification) |

Experimental Protocols

For researchers handling isofenphos-methyl, the following protocols ensure data integrity and safety.

Modified Ellman Assay (AChE Inhibition)

Context: To quantify the potency of isofenphos-methyl or its metabolites.

Prerequisites:

-

Source of AChE (e.g., purified electric eel AChE or rat brain homogenate).

-

Substrate: Acetylthiocholine iodide (ATCh).

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

Protocol Steps:

-

Activation: Pre-incubate isofenphos-methyl with rat liver microsomes (RLM) and NADPH for 30 mins at 37°C. Reasoning: Parent compound is weak; microsomal activation generates the active oxon.

-

Incubation: Add activated mixture to AChE solution in phosphate buffer (pH 8.0). Incubate for 10-20 mins.

-

Reaction: Add DTNB (0.3 mM) and ATCh (0.5 mM).

-

Measurement: Monitor absorbance at 412 nm continuously for 5 mins.

-

Calculation: % Inhibition =

.

Enantioselective Analysis (Chiral HPLC)

Context: To study the differential stability of R vs. S enantiomers.

System: HPLC with Chiral Stationary Phase (e.g., Chiralcel OD-RH).

Mobile Phase: Acetonitrile:Water (60:40 v/v).

Detection: UV at 230 nm.

Validation: Resolution factor (

Visualization: Experimental Workflow

Figure 3: Integrated workflow for assessing bioactivation-dependent toxicity and stereoselective metabolism.

Risk Assessment & Regulatory Status

Human Health Risk

-

Occupational: High risk for applicators due to dermal absorption. Protective equipment (Tyvek suits, nitrile gloves, respirators) is non-negotiable.

-

Dietary: Residues in crops (root vegetables) pose risks. The Acceptable Daily Intake (ADI) is extremely low (typically extrapolated from isofenphos data at ~0.001 mg/kg bw).

Environmental Fate

-

Persistence: High.[7] Soil half-life (

) can exceed 1 year. -

Mobility: Moderate potential for runoff into surface water; highly toxic to aquatic invertebrates (

).

Global Status

-

European Union: Banned . Not approved under Regulation (EC) No 1107/2009 due to neurotoxicity concerns.

-

China: Approved for specific uses (e.g., soil treatment for nematodes) but under strict scrutiny; phasing out of highly toxic OPs is a regulatory trend.

-

USA: Isofenphos (parent) was cancelled; Isofenphos-methyl is not registered for use.

References

-

PubChem. (2023). Isofenphos-methyl (Compound).[1][8][2][3][4][6][9][10][11][12] National Library of Medicine. Available at: [Link]

-

University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Isofenphos-methyl.[1] Available at: [Link]

-

Food and Agriculture Organization (FAO). Specifications and Evaluations for Agricultural Pesticides: Organophosphates. Available at: [Link]

- Gao, B., et al. (2020). Enantioselective disposition and metabolic products of isofenphos-methyl in rats and the hepatotoxic effects. Environment International.

-

Beyond Pesticides. ChemicalWatch Factsheet: Isofenphos. Available at: [Link]

Sources

- 1. Isofenphos-methyl [sitem.herts.ac.uk]

- 2. Methyl Isofenphos (Technical Grade) | CymitQuimica [cymitquimica.com]

- 3. Isofenphos-methyl PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. A potential biomarker of isofenphos-methyl in humans: A chiral view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ftrdergisi.com [ftrdergisi.com]

- 6. Isofenphos-methyl | C14H22NO4PS | CID 127394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. beyondpesticides.org [beyondpesticides.org]

- 8. Isofenphos | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.greenbook.net [assets.greenbook.net]

- 10. Isofenphos-methyl Analytical Standard, High Purity (95%), Best Price in Mumbai [nacchemical.com]

- 11. Isofenphos-methyl | CAS 99675-03-3 | LGC Standards [lgcstandards.com]

- 12. Isofenphos (Ref: BAY SRA 12869) [sitem.herts.ac.uk]

An In-Depth Technical Guide to the Metabolism and Degradation of Isofenphos-Methyl

A Senior Application Scientist's Synthesis of Core Mechanisms and Analytical Protocols for Researchers, Scientists, and Drug Development Professionals.

Foreword: Understanding the Environmental and Biological Fate of a Chiral Organophosphate

Isofenphos-methyl, a chiral organophosphorus insecticide, has been a critical tool in the management of soil-borne pests.[1] Its efficacy, however, is intrinsically linked to its complex metabolic and degradation pathways, which dictate its environmental persistence, biological activity, and potential toxicological impact. This guide provides a comprehensive technical overview of the biotransformation and environmental degradation of isofenphos-methyl, offering field-proven insights and detailed analytical methodologies for its study. As we navigate the intricate molecular journey of this compound, we will uncover the causal relationships that govern its fate, from the initial application to its ultimate breakdown products.

I. Chemical and Physical Properties of Isofenphos-Methyl

A thorough understanding of the metabolism and degradation of isofenphos-methyl begins with its fundamental chemical and physical characteristics. These properties influence its behavior in various environmental compartments and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂NO₄PS | [2] |

| Molecular Weight | 331.37 g/mol | [2] |

| Physical State | Colorless to yellow oily liquid | [3] |

| Melting Point | < -12 °C | [2] |

| Water Solubility | 24 mg/L at 20°C | [3] |

| Mode of Action | Acetylcholine esterase inhibitor | [3] |

Isofenphos-methyl's structure features a chiral phosphorus center, leading to the existence of two enantiomers, (R)- and (S)-isofenphos-methyl. This chirality is a critical factor in its biological activity and degradation, as stereoisomers often exhibit different rates of metabolism and toxicity.[3]

II. Metabolic Pathways of Isofenphos-Methyl: A Multi-Organism Perspective

The biotransformation of isofenphos-methyl is a complex process mediated by various enzymes across different organisms. The primary metabolic reactions involve oxidation, hydrolysis, and N-dealkylation.

A. Mammalian Metabolism: The Central Role of the Liver

In mammals, the liver is the primary site of isofenphos-methyl metabolism. Studies in rats and human liver microsomes have elucidated a pathway involving several key enzymatic steps.[1][4] The initial and most critical activation step is the oxidative desulfuration of the P=S bond to a P=O bond, converting isofenphos-methyl to its more potent oxon analog, isofenphos-methyl oxon (IFPO). This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP2E1, and CYP1A2.[4]

Further metabolism proceeds through two main routes:

-

N-dealkylation: The isopropyl group attached to the nitrogen atom can be removed, leading to the formation of isocarbophos (ICP). This N-dealkylated metabolite can then undergo oxidative desulfuration to form isocarbophos oxon (ICPO), which has been identified as a major and relatively stable metabolite in rat blood and urine.[1]

-

Hydrolysis: Carboxylesterases play a crucial role in hydrolyzing the ester linkages, leading to the detoxification of the parent compound and its metabolites.[4]

The enantioselectivity of these metabolic processes is significant. In human liver microsomes, (R)-isofenphos-methyl is preferentially degraded over the (S)-enantiomer.[4] Conversely, the (S)-enantiomers of the metabolites, particularly (S)-ICPO, have been found to be more stable.[1] This enantioselective metabolism has important implications for toxicokinetics and risk assessment.

Caption: Mammalian metabolic pathway of isofenphos-methyl.

B. Plant Metabolism: Enantioselective Degradation in Crops

While detailed metabolic pathways in plants are less characterized than in mammals, studies have demonstrated the degradation of isofenphos-methyl in various vegetable crops.[5] The degradation rates and enantioselectivity vary depending on the plant species. For instance, in cowpea and cucumber, (R)-(-)-isofenphos-methyl degrades faster than the (S)-(+)-enantiomer, whereas the opposite is observed in pepper.[5] This highlights the presence of stereospecific enzymes in plants that contribute to its breakdown. The primary degradation route is likely hydrolysis of the phosphate ester bond, although further research is needed to identify the specific metabolites formed.

C. Insect Metabolism: The Basis of Selective Toxicity

The insecticidal activity of isofenphos-methyl relies on its metabolic activation within the target pest. Similar to mammals, insects utilize cytochrome P450 monooxygenases to convert the parent compound (a thion) into its highly toxic oxon analog. This oxon is a potent inhibitor of acetylcholinesterase, an essential enzyme in the insect nervous system. The balance between this activation pathway and detoxification pathways, such as hydrolysis by esterases and glutathione S-transferases, determines the ultimate toxicity of isofenphos-methyl to a particular insect species.

III. Environmental Degradation of Isofenphos-Methyl

The fate of isofenphos-methyl in the environment is governed by a combination of biotic and abiotic processes, including microbial degradation, chemical hydrolysis, and photolysis.

A. Microbial Degradation in Soil: A Key Dissipation Route

Microbial degradation is a major pathway for the dissipation of isofenphos-methyl in soil.[6] Various soil microorganisms, including bacteria of the genus Arthrobacter, have been shown to hydrolyze isofenphos-methyl.[7] The primary mechanism involves the enzymatic cleavage of the P-O-aryl bond, a critical detoxification step.[8]

One of the key metabolites formed during microbial degradation is salicylic acid, which results from the hydrolysis of the ester linkage to the aromatic ring.[9] The formation of isofenphos oxon has also been observed in soil, indicating that microbial oxidation can occur alongside hydrolysis.[9] The rate of microbial degradation is influenced by several factors, including soil type, pH, temperature, and moisture content.

Sources

- 1. An isofenphos-methyl hydrolase (Imh) capable of hydrolyzing the P-O-Z moiety of organophosphorus pesticides containing an aryl or heterocyclic group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isofenphos | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isofenphos-methyl [sitem.herts.ac.uk]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. scialert.net [scialert.net]

- 6. Enantioselective analysis and degradation of isofenphos-methyl in vegetables by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced bioremediation of pesticides contaminated soil using organic (compost) and inorganic (NPK) fertilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

isofenphos-methyl solubility in organic solvents

An In-depth Technical Guide to the Solubility of Isofenphos-methyl in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of isofenphos-methyl, an organophosphorus insecticide. The document is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of this compound's behavior in various organic media. This guide synthesizes available data on the physicochemical properties of isofenphos-methyl, its solubility profile, the theoretical principles governing its solubility, and detailed methodologies for experimental solubility determination.

Introduction: Understanding Isofenphos-methyl

Isofenphos-methyl, with the chemical formula C₁₄H₂₂NO₄PS, is an organophosphate pesticide used to control a range of soil-dwelling insects and nematodes[1]. As a chiral compound, it possesses a stereocenter at the phosphorus atom[2]. The efficacy and environmental fate of pesticides like isofenphos-methyl are intrinsically linked to their solubility characteristics. Solubility data is critical for a variety of applications, including:

-

Formulation Development: Creating stable and effective pesticide formulations, such as emulsifiable concentrates, requires a deep understanding of the active ingredient's solubility in different organic solvents.

-

Environmental Fate and Transport: The solubility of isofenphos-methyl in non-polar organic solvents can predict its partitioning behavior in the environment, such as its tendency to adsorb to organic matter in soil and its potential for bioaccumulation in fatty tissues of organisms[3][4].

-

Toxicological Studies: The choice of solvent for in vitro and in vivo toxicological assays is dictated by the solubility of the test compound to ensure accurate dose administration and interpretation of results.

-

Analytical Chemistry: Developing methods for the extraction and quantification of isofenphos-methyl from various matrices (e.g., soil, water, biological tissues) relies on selecting appropriate solvents in which it is highly soluble[5].

Physicochemical Properties of Isofenphos-methyl

A thorough understanding of the physicochemical properties of isofenphos-methyl is fundamental to predicting its solubility in organic solvents. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂NO₄PS | [6][7] |

| Molecular Weight | 331.37 g/mol | [6][7] |

| Appearance | Colorless to yellow oily liquid | [2] |

| Melting Point | < -12 °C | [6] |

| Water Solubility | 24 mg/L at 20°C | [2] |

| Computed XLogP3 | 3.8 | [7] |

The high XLogP3 value indicates that isofenphos-methyl is a lipophilic ("fat-loving") compound, suggesting a preference for non-polar environments over aqueous ones. This inherent hydrophobicity is a strong indicator of its potential for good solubility in a wide range of organic solvents.

Solubility Profile of Isofenphos-methyl in Organic Solvents

Qualitative Solubility of Isofenphos-methyl:

-

Chloroform/Ethanol (1:1): Soluble[6].

-

Acetone and Acetonitrile: Isofenphos-methyl is commercially available as analytical standards in these solvents, indicating good solubility[7][8].

Quantitative Solubility of Isofenphos (a related compound):

Due to the structural similarity between isofenphos and isofenphos-methyl, the solubility data for isofenphos can be considered a reasonable proxy.

| Solvent | Solubility of Isofenphos (mg/L) at 20°C | Source |

| Isopropanol | 200,000 | |

| Toluene | 200,000 | |

| Dichloromethane | 200,000 | |

| n-Hexane | Readily Soluble |

Based on this data, it is highly probable that isofenphos-methyl exhibits high solubility in a range of polar aprotic and non-polar organic solvents.

Factors Governing Solubility in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute and solvent molecules. The key factors influencing the solubility of isofenphos-methyl in organic solvents are depicted in the diagram below.

Caption: Factors influencing the solubility of isofenphos-methyl.

Experimental Determination of Isofenphos-methyl Solubility

A standardized protocol is crucial for obtaining reliable and reproducible solubility data. The following is a detailed, step-by-step methodology for determining the solubility of isofenphos-methyl in an organic solvent.

Objective: To determine the saturation solubility of isofenphos-methyl in a given organic solvent at a specified temperature.

Materials:

-

Isofenphos-methyl (analytical standard, purity >95%)

-

Organic solvent of interest (HPLC grade or higher)

-

Analytical balance (readable to 0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Vortex mixer

-

Constant temperature incubator/shaker

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Experimental Workflow Diagram:

Sources

- 1. Enantioselective disposition and metabolic products of isofenphos-methyl in rats and the hepatotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isofenphos-methyl [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Isofenphos-methyl Analytical Standard, High Purity (95%), Best Price in Mumbai [nacchemical.com]

- 5. Isofenphos-methyl | C14H22NO4PS | CID 127394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isofenphos-methyl 100 µg/mL in Acetonitrile [lgcstandards.com]

- 7. Isofenphos (Ref: BAY SRA 12869) [sitem.herts.ac.uk]

- 8. Isofenphos | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Isofenphos-methyl Degradation Pathways in Soil and Water

[1]

Executive Summary

Isofenphos-methyl is an organophosphorus (OP) insecticide acting as a potent acetylcholinesterase (AChE) inhibitor.[1][2] Its environmental fate is characterized by a high potential for persistence in sterile environments contrasted by rapid mineralization in adapted soils .[1]

The degradation mechanism is bifurcated:

-

Biotic: Rapid enzymatic cleavage driven by specific bacterial hydrolases (e.g., Imh from Arthrobacter sp.), leading to the formation of Isofenphos-methyl oxon (bioactive) and Isopropyl salicylate (terminal metabolite).[1]

This guide provides the mechanistic pathways, kinetic data, and validated experimental protocols for studying these processes.

Chemical Profile & Physicochemical Properties

Understanding the degradation kinetics requires a baseline of the molecule's physicochemical stability.

| Property | Value / Characteristic | Impact on Degradation |

| CAS Number | 99675-03-3 | Identifier |

| Molecular Structure | Phosphoramidothioate ester | P=S bond requires oxidative desulfuration (activation) or hydrolysis.[1] |

| Hydrolysis (pH 7) | Stable (DT50 > 1 year) | Persists in neutral sterile waters.[1] |

| Hydrolysis (pH 4/9) | pH Dependent | Acid/Base catalysis accelerates P-O-aryl cleavage.[1] |

| Photolysis | Rapid (Soil surface) | UV-mediated oxidation to the oxon analog.[1] |

| Log Kow | ~4.12 (Est.)[1] | High sorption to soil organic matter; low leaching potential unless facilitated.[1] |

Degradation Pathways: Mechanistic Analysis

Abiotic Degradation

In sterile water and soil, isofenphos-methyl is relatively stable.[1] Degradation is driven primarily by extreme pH or UV exposure.[1]

-

Hydrolysis: The central P-O-C (aryl) bond is cleaved.[1] In alkaline conditions, hydroxide ions attack the phosphorus center, displacing the isopropyl salicylate leaving group.

-

Photolysis: On soil surfaces, UV radiation facilitates the oxidation of the P=S (thiono) group to the P=O (oxon) group.[1] This "oxon" is significantly more potent as an AChE inhibitor but is also more susceptible to hydrolysis.[1]

Biotic Degradation (Microbial)

This is the dominant pathway in agricultural soils.[1] Repeated application leads to "enhanced biodegradation," where specific microbial populations (e.g., Arthrobacter sp., Pseudomonas sp.) undergo evolutionary adaptation to utilize the pesticide as a carbon or phosphorus source.[1]

The Metabolic Pathway:

-

Oxidative Desulfuration: Conversion of Isofenphos-methyl to Isofenphos-methyl Oxon .

-

Hydrolysis: Cleavage of the ester linkage in both the parent and the oxon.

-

Terminal Metabolites:

Pathway Visualization

The following diagram illustrates the concurrent abiotic and biotic pathways.

Figure 1: Degradation map of Isofenphos-methyl showing the critical divergence between activation (Oxon formation) and detoxification (Hydrolysis).[1]

Experimental Protocols

To validate these pathways in a research setting, the following self-validating protocols are recommended.

Soil Incubation & Kinetics Study

Objective: Determine DT50 values and metabolite formation rates.

Protocol:

-

Soil Collection: Collect topsoil (0-10 cm) from sites with and without prior OP application history (to test for enhanced degradation).[1] Sieve (2 mm) and adjust moisture to 40% Maximum Water Holding Capacity (MWHC).

-

Spiking: Apply analytical grade Isofenphos-methyl (dissolved in acetone) to soil at 5-10 mg/kg.[1] Evaporate solvent fully before mixing.[1]

-

Incubation: Maintain at 25°C in dark (abiotic control: autoclaved soil; biotic: natural soil).

-

Sampling: Collect subsamples at Day 0, 1, 3, 7, 14, 28, and 56.

Extraction & Analysis (QuEChERS Method)

Objective: Isolate parent and polar metabolites from soil matrix.[1]

Workflow:

-

Extraction: Weigh 10g soil -> Add 10mL Acetonitrile (ACN) + 1% Acetic Acid.[1]

-

Partitioning: Add 4g MgSO4 + 1g NaCl. Vortex 1 min. Centrifuge at 4000 rpm.

-

Cleanup (d-SPE): Transfer supernatant to tube containing PSA (Primary Secondary Amine) + C18 (to remove lipids/humic acids).[1]

-

Analysis:

-

GC-MS/MS: For Parent and Oxon (non-polar).[1]

-

LC-MS/MS: For Isopropyl Salicylate and acidic metabolites (polar).

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for determining degradation kinetics and metabolite profiling.

Risk Assessment Implications

-

The "Oxon" Trap: Researchers must monitor for the oxon metabolite. While the parent compound degrades, the oxon may transiently accumulate, presenting a higher acute toxicity risk than the parent.

-

Enhanced Degradation: In soils with a history of isofenphos-methyl use, the half-life can drop from months to days.[1] This reduces environmental persistence but may render the pesticide ineffective for pest control (agronomic failure).[1]

-

Leaching: The primary metabolite, isopropyl salicylate, is more polar than the parent and has a higher potential to leach into groundwater, though it is generally less toxic.

References

-

PubChem. (n.d.).[1][6] Isofenphos-methyl | C14H22NO4PS.[1][6][7] National Library of Medicine.[1][3][6] Retrieved from [Link]

-

Zhang, R., et al. (2012).[1] An isofenphos-methyl hydrolase (Imh) capable of hydrolyzing the P-O-Z moiety of organophosphorus pesticides containing an aryl or heterocyclic group.[1][4] PubMed.[1] Retrieved from [Link]

-

Racke, K. D., & Coats, J. R. (1987).[1] Enhanced degradation of isofenphos by soil microorganisms. Journal of Agricultural and Food Chemistry. Retrieved from [Link][1]

-

University of Hertfordshire. (2025).[1] Isofenphos-methyl - PPDB: Pesticide Properties DataBase.[1] Retrieved from [Link]

-

Fenner, K., et al. (2013).[1] Evaluating Pesticide Degradation in the Environment: Blind Spots and Emerging Opportunities. Science. (Contextual grounding for OP hydrolysis kinetics).

Sources

- 1. Isofenphos | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isofenphos-methyl [sitem.herts.ac.uk]

- 3. Assessing soil contamination A reference manual [fao.org]

- 4. An isofenphos-methyl hydrolase (Imh) capable of hydrolyzing the P-O-Z moiety of organophosphorus pesticides containing an aryl or heterocyclic group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organophosphorus pesticides degrading bacteria present in contaminated soils [redalyc.org]

- 6. Isofenphos-methyl | C14H22NO4PS | CID 127394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accustandard.com [accustandard.com]

Isofenphos-methyl: Bioaccumulation Kinetics, Metabolic Fate, and Environmental Persistence

Executive Summary

Isofenphos-methyl (IFM) represents a distinct class of organophosphorus (OP) insecticides where the risk profile is driven not merely by lipophilicity-driven bioconcentration, but by metabolic activation and soil persistence . Unlike persistent organic pollutants (POPs) that biomagnify up the food chain, IFM exhibits a "hit-and-run" bioaccumulation profile: it is rapidly taken up due to moderate lipophilicity (Log

This guide provides a technical analysis of IFM’s bioaccumulation potential, focusing on the stereoselective metabolism that dictates its toxicity and the specific experimental protocols required to assess its environmental fate.

Part 1: Physicochemical Determinants of Bioaccumulation

The potential for IFM to bioaccumulate is governed by its fugacity—its tendency to escape the aqueous phase and partition into lipid-rich biological matrices.

The Lipophilicity Threshold

Isofenphos-methyl falls into the "moderate" bioaccumulation category. It possesses a Log

| Parameter | Value | Implication for Bioaccumulation |

| Log | 3.8 – 4.04 | Moderate potential. Sufficient to cross gill membranes rapidly but below the Stockholm Convention cutoff (>5.0) for high concern. |

| Water Solubility | ~20 mg/L | Low solubility drives partitioning into sediment and biota lipids. |

| Henry’s Law Constant | Low | Low volatility; IFM tends to remain in water/soil rather than partition to air, increasing exposure duration for aquatic life. |

| Soil Half-life ( | 21 – 170 days | High persistence in soil creates a reservoir for continuous secondary exposure (e.g., earthworms |

The "Activation" Paradox

Unlike non-reactive bioaccumulants (e.g., PCBs), IFM is a pro-toxicant . Its bioaccumulation risk is complicated by its metabolic conversion. The parent compound accumulates in lipid tissues, but the toxicity is driven by the conversion of the thiono moiety (P=S) to the oxon moiety (P=O).

Critical Insight: Standard BCF (Bioconcentration Factor) tests often measure total radioactive residue (

C). For IFM, this is misleading because it aggregates the parent compound (less toxic) with the oxon (highly toxic) and hydrolysis products (non-toxic).

Part 2: Metabolic Fate & Stereoselectivity

The bioaccumulation narrative of IFM is incomplete without addressing its chirality. IFM contains a phosphorus chiral center, existing as enantiomers that are metabolized at different rates.[1]

Metabolic Pathway Visualization

The following diagram illustrates the critical activation step (desulfuration) and the detoxification step (hydrolysis).

Caption: Figure 1. The metabolic activation of Isofenphos-methyl. The P=S to P=O conversion increases polarity but drastically increases affinity for acetylcholinesterase (AChE).

Enantioselective Bioaccumulation

Research indicates that the (S)-enantiomer of the oxon metabolite is significantly more stable in biological systems than the (R)-enantiomer [1].

-

Implication: A racemic mixture of IFM (the commercial product) will result in an enrichment of the more toxic (S)-oxon in tissues over time.

-

Protocol Adjustment: Bioaccumulation studies must use chiral HPLC-MS/MS to differentiate enantiomers, as measuring total IFM underestimates the toxicological burden.

Part 3: Experimental Protocols (Self-Validating Systems)

To accurately measure IFM bioaccumulation, one must adhere to OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure), but with specific modifications for organophosphates.

Flow-Through Fish Test (OECD 305 Modified)

Objective: Determine the Bioconcentration Factor (BCF) at steady state (

Test System:

-

Species: Danio rerio (Zebrafish) or Oncorhynchus mykiss (Rainbow Trout).

-

System: Flow-through (dynamic) to prevent degradation of IFM in the tank, which is common in static systems due to hydrolysis.

Protocol Workflow:

-

Acclimatization (14 Days):

-

Fish held in test water quality (pH 7.0–7.5 to minimize abiotic hydrolysis).

-

Validation: Mortality < 5% during this period.

-

-

Uptake Phase (28 Days):

-

Dosing: Expose fish to IFM at two concentrations (e.g., 1% and 10% of

). -

Sampling: Sample water and fish on days 1, 3, 7, 14, 21, and 28.

-

Why: Frequent early sampling captures the rapid initial uptake characteristic of OPs.

-

-

Depuration Phase (14–28 Days):

-

Transfer remaining fish to clean, IFM-free water.

-

Sampling: Measure excretion rates to calculate the elimination rate constant (

).

-

Analytical Methodology (LC-MS/MS)

Standard GC-MS can thermally degrade the oxon metabolite. LC-MS/MS is required for integrity.

-

Extraction: Acetonitrile (ACN) with QuEChERS salts.

-

Purification: Dispersive solid-phase extraction (d-SPE) with PSA (Primary Secondary Amine) to remove fatty acids.

-

Chiral Separation: Use a Chiralpak AD-RH column to resolve enantiomers.

-

Quantification:

-

Parent IFM (MRM transition).

-

IFM-Oxon (MRM transition).

-

Self-Validation: Use deuterated internal standards (IFM-d6) to correct for matrix effects.

-

Visualizing the Experimental Logic

Caption: Figure 2. Logic flow for OECD 305 Bioaccumulation testing. The plateau check is critical to ensure equilibrium was reached before depuration begins.

Part 4: Data Interpretation & Risk Assessment

Interpreting BCF Values

For Isofenphos-methyl, typical results in literature suggest:

-

BCF (Whole Fish): 400 – 600 L/kg.

-

Classification: This is below the regulatory threshold for "Bioaccumulative" (B) status under REACH (BCF > 2000) or the Stockholm Convention (BCF > 5000).

The "Hidden" Risk: Soil Persistence

While aquatic BCF is moderate, the terrestrial risk is higher. IFM binds strongly to soil organic carbon (

-

Mechanism: Earthworms ingest soil-bound IFM.

-

Secondary Poisoning: Because IFM is an acute neurotoxin, birds feeding on contaminated worms can suffer mortality even if the BCF is not "high" by POP standards. The toxicity threshold is reached before the bioaccumulation threshold.

Regulatory Status

Due to the high acute toxicity and the formation of the oxon metabolite, IFM has been phased out or banned in major jurisdictions (EU, China) for use on edible crops [2]. However, its persistence means it remains a legacy contaminant in some agricultural soils.

References

-

Wang, P., et al. (2020). Enantioselective disposition and metabolic products of isofenphos-methyl in rats and the hepatotoxic effects. Science of The Total Environment.

-

OECD. Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[2][3][4] OECD Guidelines for the Testing of Chemicals.[2][3]

-

U.S. EPA. Reregistration Eligibility Decision (RED) for Isofenphos.

Sources

- 1. Enantioselective disposition and metabolic products of isofenphos-methyl in rats and the hepatotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemview.epa.gov [chemview.epa.gov]

- 3. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

Technical Guide: Ecotoxicological Profile and Non-Target Effects of Isofenphos-methyl

Executive Summary

Isofenphos-methyl (CAS: 99675-03-3) is an organophosphate insecticide and acaricide primarily used to control soil-dwelling pests (e.g., Scarabaeidae larvae, wireworms) in crops such as peanuts, corn, and vegetables. As a structural analog of isofenphos, it functions as a potent acetylcholinesterase (AChE) inhibitor.[1][2]

While highly effective against target pests, isofenphos-methyl poses significant risks to non-target organisms due to its broad-spectrum neurotoxicity and environmental persistence. This guide provides a comprehensive technical analysis of its ecotoxicological impact, metabolic fate, and risk mitigation strategies for researchers and safety officers.

Chemical Profile & Mechanism of Action[3]

Chemical Identity[2]

-

IUPAC Name: Isopropyl O-[methoxy(isopropylamino)phosphinothioyl]salicylate

-

Chemical Class: Organophosphate (Phosphoramidothioate)

-

Physical State: Colorless to pale yellow oil

-

Solubility: Low water solubility (~20 mg/L); highly soluble in organic solvents.

Mechanism of Action (MoA)

Isofenphos-methyl is a pro-insecticide. It requires metabolic activation (desulfuration) by cytochrome P450 monooxygenases to form its oxon analog (isofenphos-methyl oxon), which is the potent inhibitor of AChE.

Key Pathway:

-

Bioactivation: Conversion of P=S (thiono) to P=O (oxon).

-

Inhibition: The oxon phosphorylates the serine hydroxyl group within the active site of AChE.

-

Neurotoxicity: Accumulation of acetylcholine (ACh) at synaptic clefts leads to continuous stimulation of cholinergic receptors, resulting in paralysis and death.

Figure 1: Mechanism of Action pathway showing metabolic activation and subsequent AChE inhibition.

Environmental Fate & Degradation

Isofenphos-methyl is moderately persistent in soil, with degradation rates influenced heavily by pH and microbial activity.

Degradation Pathways

-

Hydrolysis: Occurs more rapidly in alkaline conditions. The primary breakdown products are isopropyl salicylate and salicylic acid.

-

Microbial Degradation: Soil bacteria (e.g., Arthrobacter sp., Pseudomonas sp.) can utilize isofenphos-methyl as a carbon source, hydrolyzing the phosphoramidothioate moiety.[3]

Figure 2: Environmental degradation pathway illustrating the formation of toxic intermediates and final mineralization.[3]

Ecotoxicology: Non-Target Organisms

Isofenphos-methyl is classified as Highly Hazardous to aquatic invertebrates, bees, and birds.[4] The following data summarizes the critical toxicity endpoints.

Quantitative Toxicity Data

Note: Values represent Regulatory Threshold Levels (RTL) or Worst-Case (WC) derived endpoints from PPDB and regulatory dossiers.

| Organism Group | Test Species | Endpoint | Value | Toxicity Classification |

| Aquatic Invertebrates | Daphnia magna | 48h EC50 | 0.039 µg/L | Extremely Toxic |

| Fish | Oncorhynchus mykiss | 96h LC50 | 6.6 µg/L | Very Toxic |

| Algae | Desmodesmus subspicatus | 72h EC50 | 6.8 mg/L | Moderate |

| Birds | Colinus virginianus | Acute Oral LD50 | 1.3 mg/kg | Highly Toxic |

| Pollinators | Apis mellifera | Contact LD50 | 0.012 µ g/bee | Highly Toxic |

| Soil Fauna | Eisenia fetida | 14d LC50 | ~80 mg/kg | Toxic |